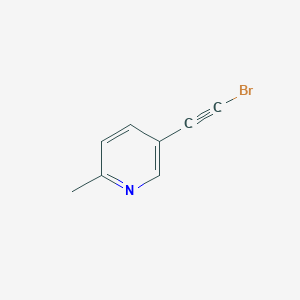

5-(Bromoethynyl)-2-methylpyridine

Description

Properties

CAS No. |

218431-39-1 |

|---|---|

Molecular Formula |

C8H6BrN |

Molecular Weight |

196.04 g/mol |

IUPAC Name |

5-(2-bromoethynyl)-2-methylpyridine |

InChI |

InChI=1S/C8H6BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,1H3 |

InChI Key |

NWZAAUHDLVPBNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C#CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Chloromethyl)-2-methylpyridine (CAS 106651-81-4)

- Structure : Chloromethyl (-CH₂Cl) at the 5-position.

- Key Properties: Melting point: 133–135°C; Boiling point: 255.4°C . Higher polarity compared to non-polar alkyl groups.

- Synthesis: Produced via reaction of (6-methylpyridin-3-yl)methanol with thionyl chloride (SOCl₂) in toluene (92% yield) .

- Comparison: The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions. However, the bromoethynyl group in 5-(Bromoethynyl)-2-methylpyridine offers superior leaving-group ability and sp-hybridization, enabling applications in Sonogashira couplings .

5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5)

- Structure : Bromomethyl (-CH₂Br) and fluorine at the 2-position.

- Key Properties : Molecular weight 190.01; stored under inert conditions due to sensitivity .

- Comparison : Fluorine’s electron-withdrawing effect increases the acidity of adjacent protons, whereas the bromoethynyl group’s linear geometry may reduce steric hindrance in reactions.

2-Methylpyridine (CAS 109-06-8)

- Structure : Methyl group at the 2-position.

- Key Properties : UN 2313; lower polarity compared to halogenated derivatives.

- Biological Activity : Substitution of fluorobenzyl with 2-methylpyridine in MAO-B inhibitors (e.g., compounds 4g–4i) reduced activity due to increased polarity . This suggests that this compound’s bromoethynyl group may similarly impact drug-likeness by altering polarity and solubility.

Preparation Methods

Substrate Preparation: 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine serves as the critical starting material. Its synthesis is well-documented in patents and industrial protocols:

-

Method A : Diethyl malonate reacts with alkali metals to form salts, followed by condensation with 5-nitro-2-chloropyridine, decarboxylation, and hydrogenation to yield 5-amino-2-methylpyridine. Subsequent diazotization and bromination produce 5-bromo-2-methylpyridine.

-

Method B : Direct bromination of 2-methylpyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under radical conditions (initiated by AIBN).

Coupling with Bromoacetylene

Bromoacetylene is highly unstable, necessitating indirect approaches:

-

Trimethylsilyl (TMS) Protection :

-

Sonogashira Coupling : 5-Bromo-2-methylpyridine reacts with trimethylsilylacetylene under Pd/Cu catalysis (e.g., Pd(PPh₃)₄, CuI) in triethylamine/DMF to form 5-(trimethylsilylethynyl)-2-methylpyridine.

-

Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF), yielding 5-ethynyl-2-methylpyridine.

-

Bromination : Controlled bromination of the terminal alkyne with NBS or Br₂ in dichloromethane at low temperatures (−10°C to 0°C) selectively introduces bromine, forming this compound.

-

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DMF, 80°C | 72–85 |

| Deprotection | TBAF (1.1 eq), THF, rt | 90–95 |

| Bromination | NBS (1.2 eq), DCM, −10°C | 60–70 |

Direct Bromination of 5-Ethynyl-2-methylpyridine

An alternative route involves post-synthetic bromination of a preformed ethynyl intermediate:

Synthesis of 5-Ethynyl-2-methylpyridine

Radical Bromination

-

Conditions : NBS (1.5 eq) and AIBN (0.1 eq) in CCl₄ at 75°C for 4–6 hours.

-

Mechanism : Radical-initiated bromination selectively targets the ethynyl group, avoiding over-bromination of the pyridine ring.

Challenges :

-

Competing dibromination (yielding 1,2-dibromoethene derivatives) requires precise stoichiometry and temperature control.

-

Purification via silica gel chromatography (7% ethyl acetate/hexane) isolates the mono-brominated product.

Palladium-Catalyzed Alkynylation and Bromine Exchange

Copper-free Sonogashira protocols improve compatibility with sensitive substrates:

Homogeneous Catalysis

Halogen Exchange

-

Substitution : 5-(Iodoethynyl)-2-methylpyridine reacts with NaBr in DMF at 60°C, leveraging the superior leaving-group ability of iodide.

Industrial-Scale Considerations

-

Cost Efficiency : Method A (diethyl malonate route) is preferred for large-scale production due to low-cost reagents and high yields (85–90%).

-

Safety : Radical bromination (Method B) requires stringent control to prevent exothermic side reactions.

Analytical Characterization

Q & A

Q. What are common synthetic routes for 5-(Bromoethynyl)-2-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or coupling reactions. For bromoethynyl derivatives, nucleophilic substitution (e.g., using bromoethyne precursors) or Sonogashira coupling (to introduce the ethynyl group) are viable routes. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and catalyst systems (e.g., Pd/Cu for coupling) . Continuous flow reactors can enhance reproducibility and scalability by ensuring precise parameter control .

Q. How does the bromoethynyl group influence the compound’s electronic properties compared to other halogens?

Bromine’s electronegativity and polarizability enhance the electron-withdrawing effect of the ethynyl group, altering the pyridine ring’s π-electron density. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets. Comparative studies show bromine’s superior leaving-group ability over fluorine or chlorine, affecting reaction yields and pathways .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and purity.

- HRMS for precise molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities in derivatives .

- HPLC-UV/Vis for quantifying impurities (<1% threshold recommended) .

Advanced Research Questions

Q. How can contradictory reactivity data in bromoethynyl-substituted pyridines be resolved?

Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Kinetic studies using variable-temperature NMR or stopped-flow techniques can identify rate-determining steps. For example, bromine’s leaving-group efficiency may vary with solvent (e.g., polar aprotic solvents favor SN2 mechanisms) . Computational modeling (DFT) further elucidates transition states and electronic effects .

Q. What strategies mitigate solubility challenges during the synthesis of bromoethynyl derivatives?

Bromoethynyl groups increase hydrophobicity, necessitating solvent optimization. Mixed solvents (e.g., DCM/MeOH) or micellar catalysis (using surfactants like SDS) improve solubility. For crystallization, slow evaporation in EtOAc/hexane systems yields high-purity crystals .

Q. How can bromoethynyl-pyridines be leveraged in medicinal chemistry for targeted drug design?

The bromoethynyl moiety serves as a bioisostere or a click chemistry handle. For example:

- Proteolysis-targeting chimeras (PROTACs) : The ethynyl group enables conjugation of E3 ligase ligands to target proteins.

- Kinase inhibitors : Bromine enhances halogen bonding with ATP-binding pockets.

- In vivo tracking : Radiolabeled derivatives (e.g., ⁷⁷Br) facilitate PET imaging .

Q. What mechanistic insights guide the design of catalytic systems for bromoethynyl-pyridine coupling reactions?

Palladium/Xantphos complexes are effective for Suzuki-Miyaura couplings, achieving >90% yield in aryl-ethynyl bond formation. Key parameters:

- Ligand-to-metal ratio (1:1 minimizes side reactions).

- Base selection : K₂CO₃ outperforms Cs₂CO₃ in minimizing dehalogenation .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data in bromoethynyl-pyridine derivatives?

Variability may stem from aggregation or off-target effects. Solutions include:

- Dose-response assays (IC₅₀ values ± SEM).

- Selectivity profiling against kinase panels (e.g., Eurofins DiscoverX).

- Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation .

Q. Why do some bromoethynyl-pyridines exhibit unexpected regioselectivity in electrophilic substitutions?

Steric hindrance from the methyl group at the 2-position directs electrophiles to the 4-position. Computational docking (e.g., AutoDock Vina) predicts binding orientations, validated by NOE NMR correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.